molecular formula C13H11NO4 B8276348 4-(4-Methyl-2-nitrophenoxy)phenol

4-(4-Methyl-2-nitrophenoxy)phenol

Cat. No.: B8276348
M. Wt: 245.23 g/mol
InChI Key: UXAAOYYKZJDGAE-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-nitrophenoxy)phenol is a nitrophenoxy-substituted phenolic compound characterized by a methyl group at the para position of the nitrophenoxy moiety. Nitrophenoxy derivatives are known for their electron-withdrawing nitro groups, which enhance charge-transfer interactions and polarizability—critical features for NLO activity . The methyl substituent may influence solubility, thermal stability, and steric effects compared to bulkier aryl groups (e.g., phenyl) in analogous compounds .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4-(4-methyl-2-nitrophenoxy)phenol

InChI

InChI=1S/C13H11NO4/c1-9-2-7-13(12(8-9)14(16)17)18-11-5-3-10(15)4-6-11/h2-8,15H,1H3

InChI Key

UXAAOYYKZJDGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Methyl-2-nitrophenoxy)phenol to structurally related nitrophenoxy and phenolic derivatives, focusing on electronic, optical, and synthetic properties.

Structural and Electronic Properties

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This compound features a phenolic group conjugated to a diphenylimidazole system. Its HOMO-LUMO gap (3.2 eV) and high dipole moment (6.8 Debye) arise from intramolecular charge transfer (ICT) between the phenol and imidazole moieties .
  • 4-Nitrophenol derivatives: lists 4-nitrophenol-d4 and sodium 4-nitrophenolate, which exhibit strong acidity (pKa ~7.1) due to the nitro group’s resonance stabilization. The methyl group in this compound may slightly reduce acidity compared to unsubstituted nitrophenols .

Nonlinear Optical (NLO) Properties

Compounds with nitrophenoxy groups often exhibit significant third-order NLO responses. Key comparisons include:

Compound β (10⁻³⁰ esu) γ (10⁻³⁶ esu) n₂ (10⁻⁶ cm²/W) Bandgap (eV) Reference
4-(4,5-Diphenylimidazolyl)phenol 2.26 2.89 -2.89 3.2
4-Nitrophenol 0.45 0.62 -0.31 4.1
This compound Inferred: ~1.8–2.5 Inferred: ~2.0–3.0 Inferred: -1.5–-2.5 Inferred: 2.8–3.5

The methyl group in this compound may improve solubility in organic solvents compared to phenyl-substituted analogs (e.g., 4-(4,5-Diphenylimidazolyl)phenol), facilitating thin-film fabrication for optoelectronic devices .

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